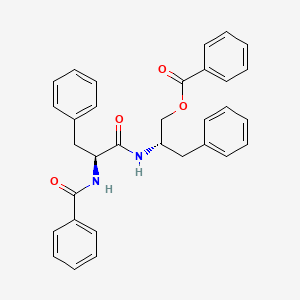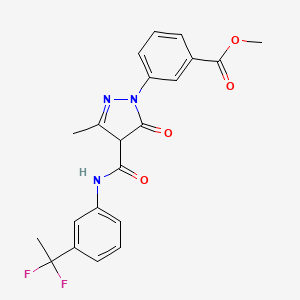
Aurantiamide benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aurantiamide benzoate is a naturally occurring compound that can be isolated from tropical medicinal plants such as Cunila spicata and Hyptis fasciculata . It is known for its potent inhibitory effects on xanthine oxidase, an enzyme involved in the oxidative metabolism of purines . The compound has a molecular formula of C32H30N2O4 and a molecular weight of 506.59 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aurantiamide benzoate can be synthesized through a series of organic reactions. One common method involves the condensation of aurantiamide acetate with benzoic acid under specific reaction conditions . The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane or chloroform .
Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from its natural sources, followed by purification using techniques such as column chromatography . The extracted compound is then subjected to further chemical modifications to enhance its purity and yield .
Chemical Reactions Analysis
Types of Reactions: Aurantiamide benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with altered biological activities .
Scientific Research Applications
Aurantiamide benzoate has a wide range of scientific research applications, including:
Mechanism of Action
Aurantiamide benzoate exerts its effects primarily through the inhibition of xanthine oxidase . This enzyme is responsible for the oxidative metabolism of purines, leading to the production of uric acid . By inhibiting xanthine oxidase, this compound reduces the production of uric acid and mitigates oxidative stress . The compound’s molecular targets include the active site of xanthine oxidase, where it binds and prevents the enzyme from catalyzing its normal reactions .
Comparison with Similar Compounds
Aurantiamide acetate: Another derivative of aurantiamide, known for its similar inhibitory effects on xanthine oxidase.
Ferulic acid: A compound with antioxidant properties, often compared to aurantiamide benzoate in studies of oxidative stress.
Beta-sitosterol: A plant sterol with anti-inflammatory and antioxidant activities.
Uniqueness: this compound is unique due to its specific inhibitory effects on xanthine oxidase and its potential therapeutic applications in diseases associated with oxidative stress . Its natural occurrence in tropical medicinal plants also adds to its distinctiveness .
Properties
Molecular Formula |
C32H30N2O4 |
|---|---|
Molecular Weight |
506.6 g/mol |
IUPAC Name |
[(2S)-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]-3-phenylpropyl] benzoate |
InChI |
InChI=1S/C32H30N2O4/c35-30(26-17-9-3-10-18-26)34-29(22-25-15-7-2-8-16-25)31(36)33-28(21-24-13-5-1-6-14-24)23-38-32(37)27-19-11-4-12-20-27/h1-20,28-29H,21-23H2,(H,33,36)(H,34,35)/t28-,29-/m0/s1 |
InChI Key |
WJJGUIYRXBJSMQ-VMPREFPWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](COC(=O)C2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CC(COC(=O)C2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3',6'-Bis(ethylamino)-2',7'-dimethyl-3-oxospiro[isoindoline-1,9'-xanthen]-2-yl)-3-phenylurea](/img/structure/B12400538.png)
![(4S,5S)-5-(2-chlorophenyl)-4-[5-(2-phenylethynyl)pyridin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B12400542.png)
![7-(2-Deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12400557.png)

![N-[1-[(2R,6S)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]morpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12400570.png)



![(2R,3S,4S,5R,6S)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2R,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12400581.png)





